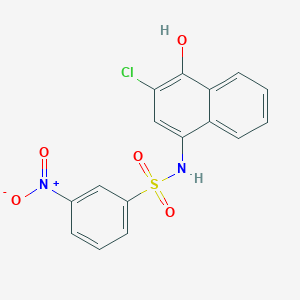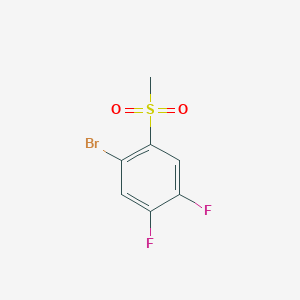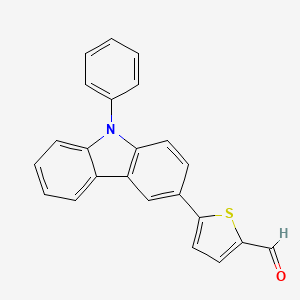
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C23H15NOS and a molecular weight of 353.44 g/mol . This compound is known for its unique structure, which combines a carbazole moiety with a thiophene ring and an aldehyde functional group. It is primarily used in optoelectronic materials research due to its interesting photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde typically involves the reaction of 9-phenyl-9H-carbazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carboxylic acid
Reduction: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-methanol
Substitution: 5-(9-Phenyl-9H-carbazol-3-yl)-3-bromothiophene-2-carbaldehyde
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In the industry, this compound is primarily used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light and conduct electricity makes it a valuable component in these technologies .
Mécanisme D'action
The mechanism of action of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde in optoelectronic applications involves its ability to absorb and emit light. The carbazole moiety is known for its electron-donating properties, while the thiophene ring can act as an electron acceptor. This combination allows for efficient charge transfer and light emission, making it suitable for use in OLEDs and other optoelectronic devices .
Comparaison Avec Des Composés Similaires
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9-Phenyl-9H-carbazole-3-carbaldehyde
- 5-(9-Ethyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde stands out due to its unique combination of a carbazole moiety with a thiophene ring and an aldehyde functional group. This structure provides it with distinct photophysical properties, making it particularly valuable in optoelectronic applications .
Propriétés
Formule moléculaire |
C23H15NOS |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
5-(9-phenylcarbazol-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H15NOS/c25-15-18-11-13-23(26-18)16-10-12-22-20(14-16)19-8-4-5-9-21(19)24(22)17-6-2-1-3-7-17/h1-15H |
Clé InChI |
KQTPWHCAHGNCBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


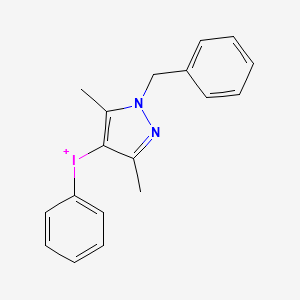


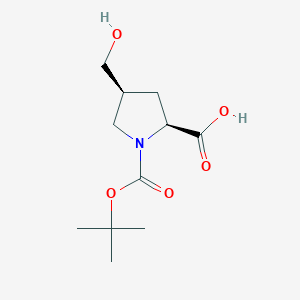
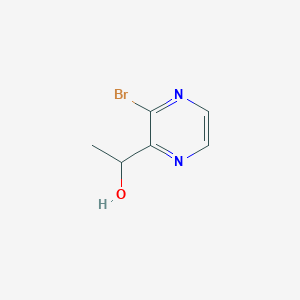
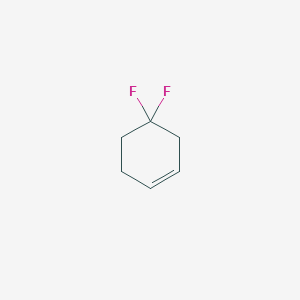
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)

